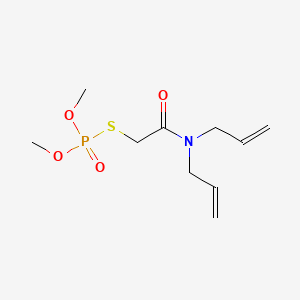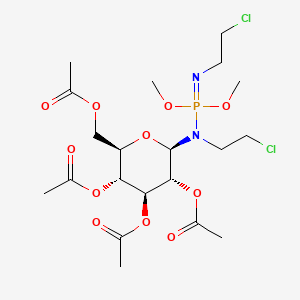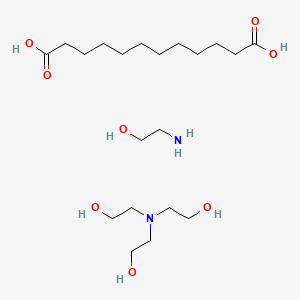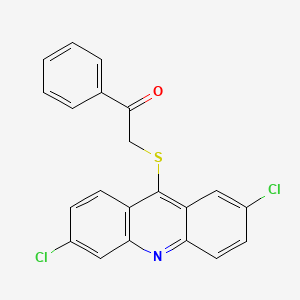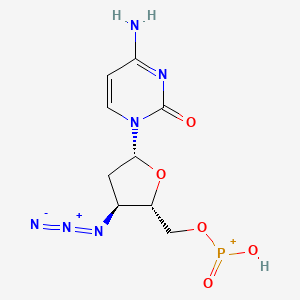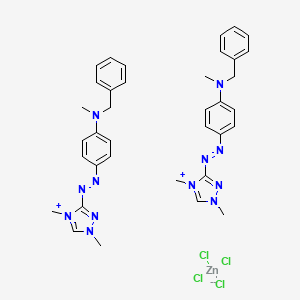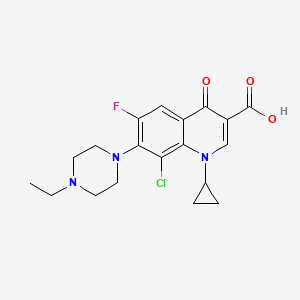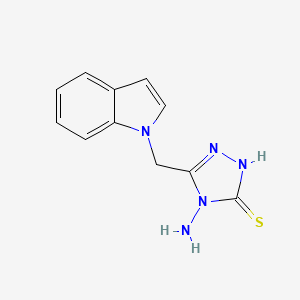
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- typically involves the reaction of aqueous hydroxylamine with carbon disulfide in refluxing water for 3 hours to produce hydrazinecarbothiohydrazide. This intermediate is then cyclized with formic acid under reflux for 45 minutes . Another method involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction of imines with sodium borohydride in aqueous ethanol yields the respective amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride in aqueous ethanol is commonly used for reduction reactions.
Substitution: Electrophiles such as haloaryl isothiocyanates are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, as a β-lactamase inhibitor, it binds to the catalytic pockets of serine- and metallo-β-lactamases, preventing the degradation of β-lactam antibiotics . This interaction is facilitated by the compound’s ability to form non-covalent bonds and undergo thione/thiol tautomerism .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a phenyl group instead of an indolylmethyl group.
5-Amino-3,4-dihydro-2H-1,2,4-triazole-3-thione: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- lies in its indolylmethyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent. This structural feature differentiates it from other triazole derivatives and contributes to its broad-spectrum activity .
Properties
CAS No. |
478550-49-1 |
|---|---|
Molecular Formula |
C11H11N5S |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
4-amino-3-(indol-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H11N5S/c12-16-10(13-14-11(16)17)7-15-6-5-8-3-1-2-4-9(8)15/h1-6H,7,12H2,(H,14,17) |
InChI Key |
PSUJPGZHZCBWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=NNC(=S)N3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


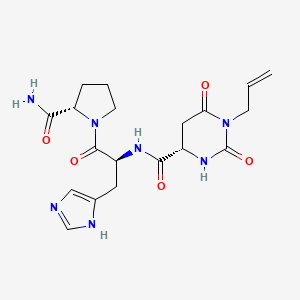
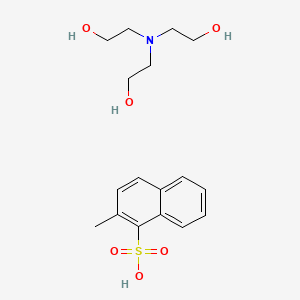
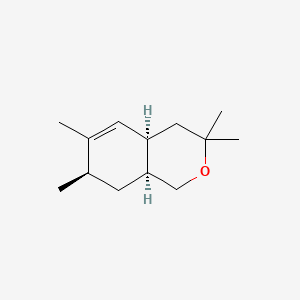

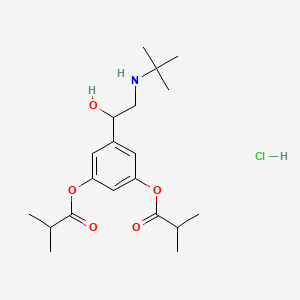
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)
